REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].ClCCl.N1C=CC=CC=1.[F:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:24]=1[S:30](Cl)(=[O:32])=[O:31]>C(OCC)(=O)C>[F:22][C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:24]=1[S:30]([NH:1][C:2]1[C:3]([F:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:32])=[O:31]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
26.2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
39.7 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The contents were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were adjusted to ˜15° C.
|
Type
|
ADDITION
|
Details
|
was started via addition funnel
|
Type
|
ADDITION
|
Details
|
The temperature during addition
|
Type
|
CUSTOM
|
Details
|
was kept <25° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reactor contents were warmed to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
dichloromethane was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
Once distillation
|
Type
|
ADDITION
|
Details
|
the reaction mixture was then diluted once more with ethyl acetate (5 vol)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (10 vol) and water (4 vol)
|
Type
|
TEMPERATURE
|
Details
|
the contents heated to 50-55° C.
|
Type
|
STIRRING
|
Details
|
with stirring until all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
The organic layer was diluted with water (4 vol)
|
Type
|
TEMPERATURE
|
Details
|
the contents heated to 50-55° for 20-30 min
|
Duration
|
25 (± 5) min
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate layer was evaporated under reduced pressure to ˜3 volumes
|
Type
|
ADDITION
|
Details
|
Ethyl Acetate (5 vol.) was added
|
Type
|
CUSTOM
|
Details
|
again evaporated under reduced pressure to ˜3 volumes
|
Type
|
ADDITION
|
Details
|
Cyclohexane (9 vol) was then added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
rinsed with cyclohexane (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)S(=O)(=O)NC=1C(=C(C(=O)OC)C=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.1 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |